2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-10-7-2-3-9-4-6(7)8(12)11-5/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIRLJWKTODOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NC=C2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylpyrido 4,3 D Pyrimidin 4 3h One and Its Analogues
Classical Synthetic Approaches to the Pyrido[4,3-d]pyrimidin-4(3H)-one Core
Traditional methods for constructing the pyrido[4,3-d]pyrimidin-4(3H)-one skeleton have historically relied on foundational reactions involving the cyclization of functionalized pyridine (B92270) derivatives. These pathways, while effective, often require multiple steps and purification of intermediates.
A fundamental approach to synthesizing the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold begins with 4-aminonicotinic acid or its derivatives. rsc.org This pathway involves the conversion of the nicotinic acid into a more reactive intermediate, such as an ester like ethyl 4-amidonicotinate. This intermediate is then treated with an amine. The reaction proceeds through the formation of a 4-amidonicotinamide, which subsequently undergoes intramolecular cyclization to yield the final pyrido[4,3-d]pyrimidin-4(3H)-one product. rsc.org The cyclization can be prompted either by prolonged exposure to the amine or by the application of heat. rsc.org
Another established classical method utilizes a ring-opening and recyclization strategy starting from a pyrido[4,3-d] rsc.orgorgchemres.orgoxazin-4-one intermediate. rsc.org In this process, the oxazinone ring is opened by nucleophilic attack from an amine. This ring-opening step forms an N-substituted 4-amidonicotinamide intermediate. rsc.org This intermediate is then induced to cyclize, forming the more stable pyrimidinone ring and yielding the desired pyrido[4,3-d]pyrimidin-4(3H)-one derivative. rsc.org This transformation is a convenient route for converting the oxazinone heterocycle into the pyridopyrimidinone core. mdpi.com The reaction can be promoted by agents such as ammonium (B1175870) acetate (B1210297) or acetic acid. mdpi.com
Modern and Efficient Synthetic Routes for 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one Derivatives
Recent advancements in synthetic organic chemistry have focused on developing more efficient, atom-economical, and environmentally friendly methods. These include one-pot syntheses and multicomponent reactions (MCRs) that allow for the rapid construction of complex molecules like this compound and its analogues from simple precursors.
One-pot multicomponent reactions represent a significant improvement in synthetic efficiency. Sodium acetate has been identified as an effective, mild, and green catalyst for three-component reactions that produce various pyran-annulated heterocyclic systems, a strategy adaptable for pyridopyrimidine synthesis. researchgate.net This methodology typically involves the condensation of an arylaldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound. researchgate.net The use of a mild, inexpensive catalyst like sodium acetate avoids harsh conditions and toxic reagents, offering advantages such as short reaction times, high yields, and simple work-up procedures. researchgate.netorganic-chemistry.org
Table 1: Sodium Acetate-Catalyzed Synthesis of Pyrano[2,3-d]pyrimidine Derivatives researchgate.net
| Entry | Aldehyde | Reactant | Product | Time (h) | Yield (%) |
| 1 | 4-ClC₆H₄CHO | Barbituric acid | 5-(4-chlorobenzylidene)-pyrimidine-2,4,6-trione derivative | 4 | 96 |
| 2 | 4-MeOC₆H₄CHO | Barbituric acid | 5-(4-methoxybenzylidene)-pyrimidine-2,4,6-trione derivative | 5 | 92 |
| 3 | 4-ClC₆H₄CHO | Thiobarbituric acid | 5-(4-chlorobenzylidene)-2-thioxodihydropyrimidine-4,6-dione derivative | 3.5 | 95 |
| 4 | 4-NO₂C₆H₄CHO | Thiobarbituric acid | 5-(4-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6-dione derivative | 4 | 94 |
Malononitrile is a versatile and common starting material in the synthesis of various nitrogen-containing heterocycles. googleapis.com Efficient and environmentally friendly methods often utilize a one-pot, three-component reaction. For the synthesis of related quinazoline (B50416) structures, a reaction between 2-aminoaryl ketones, trialkyl orthoesters (such as triethyl orthoformate), and ammonium acetate has been shown to be effective. researchgate.net This catalyst- and solvent-free approach provides high yields and is considered an eco-friendly method. researchgate.net A similar strategy can be envisioned for the pyrido[4,3-d]pyrimidine (B1258125) scaffold, where a suitably substituted aminopyridine derivative reacts with an orthoester and an active methylene (B1212753) compound like malononitrile to construct the pyrimidine (B1678525) ring.
Multicomponent reactions (MCRs) have become an invaluable tool in modern organic and medicinal chemistry for the efficient, single-step synthesis of complex molecular architectures. orgchemres.orgorgchemres.org These reactions are characterized by their speed, simplicity, and ability to generate diverse compound libraries quickly, aligning with the principles of green chemistry by reducing waste and avoiding intermediate isolation steps. orgchemres.orgnih.gov The synthesis of various pyridopyrimidine isomers has been successfully achieved using MCRs, often involving the condensation of an aminopyrimidine or aminopyridine derivative, an aldehyde, and an active methylene compound. scirp.orgnih.gov
The mechanism for such MCRs often proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to yield the final fused heterocyclic product. nih.gov A variety of catalysts, including bismuth(III) triflate scirp.org and nano-catalysts, nih.gov can be employed to facilitate these transformations, often providing excellent yields under mild conditions.
Table 2: Examples of Multicomponent Reactions for Pyrido[2,3-d]pyrimidine (B1209978) Synthesis scirp.org
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Bi(OTf)₃ | EtOH | 5 | 94 |
| 2 | 4-Chlorobenzaldehyde | Bi(OTf)₃ | EtOH | 3 | 96 |
| 3 | 4-Methylbenzaldehyde | Bi(OTf)₃ | EtOH | 6 | 92 |
| 4 | 4-Nitrobenzaldehyde | Bi(OTf)₃ | EtOH | 2 | 98 |
| 5 | 2-Chlorobenzaldehyde | Bi(OTf)₃ | EtOH | 4 | 95 |
Functionalization and Derivatization Strategies for the this compound Scaffold
The pyrido[4,3-d]pyrimidine framework is a significant heterocyclic scaffold that has been the subject of various synthetic modifications to explore its potential applications. The functionalization and derivatization of the core structure are crucial for developing a library of analogues with diverse properties. Strategies often focus on introducing a variety of substituents at key positions of the fused ring system, which can be achieved through regioselective synthetic methods.
Introduction of Diverse Substituents at Key Positions
The introduction of a wide array of substituents onto the pyrido[4,3-d]pyrimidine scaffold is a key strategy for creating chemical diversity. A notable approach involves the use of a key intermediate, 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one, which is synthesized through the acid-promoted cyclization of a cyano enamine. researchgate.net This intermediate allows for the sequential and selective introduction of different functional groups at the C2 and C4 positions.
The process begins with the selective displacement of the methylthio group at the C4 position. This position is more reactive and allows for substitution by a wide range of anilines. researchgate.net Following the successful substitution at C4, the remaining methylthio group at the C2 position can be modified. This typically involves an oxidation step to form a more reactive methylsulfonyl group, which can then be displaced by various amines. researchgate.net This two-step sequence enables the synthesis of a variety of 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones, analogues of the core this compound structure. researchgate.net
The versatility of this method allows for the incorporation of numerous substituents, as demonstrated by the variety of amines and anilines that can be employed.
Table 1: Examples of Substituents Introduced at C4 and C2 Positions of the Pyrido[4,3-d]pyrimidine Scaffold
| Position | Reagent Type | Examples of Reagents Used | Resulting Substituent |
| C4 | Anilines | Substituted anilines | Diverse aryl-amino groups |
| C2 | Amines | Various primary and secondary amines | Diverse alkyl/aryl-amino groups |
This table illustrates the types of nucleophiles used to introduce diversity at the C2 and C4 positions of the pyrido[4,3-d]pyrimidine core based on the described synthetic strategy. researchgate.net
Furthermore, N-substituted pyrido[4,3-d]pyrimidines can be synthesized in a multi-step process starting from commercially available materials like the malononitrile dimer. nih.gov This approach leads to the formation of complex, self-assembling nanostructures, highlighting how derivatization can impart unique physicochemical properties. nih.gov
Regioselective Synthesis of Substituted this compound Analogues
Regioselectivity is a critical aspect of synthesizing substituted pyrido[4,3-d]pyrimidine analogues, ensuring that substituents are introduced at the desired positions on the heterocyclic core. The synthetic route starting from 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one is an excellent example of a regioselective process. researchgate.net The inherent difference in reactivity between the C4-methylthio and C2-methylthio groups allows for a controlled, stepwise substitution. The initial, selective displacement of the 4-methylthio group by anilines occurs under specific conditions, leaving the C2 position untouched for subsequent functionalization. researchgate.net
This regioselectivity is crucial for the planned synthesis of analogues with distinct substitution patterns. The subsequent oxidation of the C2-methylthio group to a methylsulfonyl group activates it for the second nucleophilic substitution, completing the synthesis of the 2,4-disubstituted product. researchgate.net
Modern synthetic methods also offer novel ways to achieve regioselectivity on the pyridine portion of the scaffold. For instance, triborane (B₃H₇)-mediated reactions have been shown to achieve regioselective C-H functionalization of pyridine derivatives. rsc.org In this method, coordination of the borane (B79455) to the pyridine nitrogen activates the ring and directs substitution to specific positions. rsc.org While not yet explicitly reported for the this compound system, such advanced techniques represent a promising future direction for the regioselective synthesis of novel, complex analogues.
Table 2: Regioselective Functionalization Strategy
| Step | Position | Transformation | Reagents | Outcome |
| 1 | C4 | Selective Nucleophilic Substitution | Anilines | Introduction of a substituent at C4 |
| 2 | C2 | Oxidation | Oxidizing Agent | Activation of the C2 position |
| 3 | C2 | Nucleophilic Substitution | Amines | Introduction of a second, different substituent at C2 |
This table outlines the regioselective, three-step process for creating 2,4-disubstituted pyrido[4,3-d]pyrimidine analogues. researchgate.net
The ability to control the position of various substituents is paramount for structure-activity relationship (SAR) studies in drug discovery and for tuning the material properties of these heterocyclic compounds.
Molecular Targets and Biological Interactions of Pyrido 4,3 D Pyrimidin 4 3h One Derivatives
Enzyme Inhibition
Derivatives of the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold have been evaluated against several enzyme families. The following sections outline the research findings for specific enzyme targets.
Based on a comprehensive review of the available scientific literature, no studies were identified that described the inhibitory activity of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one or its derivatives against the JmjC domain-containing histone demethylases, including KDM4 and KDM5 subfamilies. Research on histone demethylase inhibitors with a pyridopyrimidinone core has primarily focused on the pyrido[3,4-d]pyrimidin-4(3H)-one isomeric scaffold.
Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2). As an alternative to targeting cyclooxygenase (COX) enzymes, inhibiting mPGES-1 is a therapeutic strategy for developing anti-inflammatory agents with a potentially improved safety profile. nih.govnih.govnih.govresearchgate.net
Research has led to the development of 2-aryl substituted pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as potent inhibitors of human mPGES-1. nih.gov A study detailed the synthesis and structure-activity relationship of this series, identifying compounds with significant potency in both enzymatic and cellular assays. nih.gov Specifically, compound 48 from this series emerged as a highly potent inhibitor. nih.gov This analog demonstrated strong inhibition of recombinant human mPGES-1 and was also effective in A549 human lung carcinoma cells, which are commonly used to assess cellular activity. nih.gov Further testing showed that compound 48 was also a potent inhibitor in a human whole blood assay and displayed selectivity over other prostanoid synthases. nih.gov
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 48 | Human mPGES-1 | Enzymatic | <10 | nih.gov |
| 48 | Human mPGES-1 | A549 Cellular Assay | <10 | nih.gov |
| 48 | Human mPGES-1 | Human Whole Blood | <400 | nih.gov |
The pyrido[4,3-d]pyrimidine (B1258125) scaffold has been explored for its potential as an inhibitor of various protein kinases involved in cell signaling and proliferation.
Tyrosine Kinases and Related Proteins: The KRAS protein, a key node in receptor tyrosine kinase signaling, has been a significant target. The KRAS G12D mutation is prevalent in many cancers, including pancreatic ductal adenocarcinoma. mdpi.comnih.govresearchgate.netnih.govelsevierpure.com MRTX1133, a compound featuring a pyrido[4,3-d]pyrimidine core, was developed as a potent, selective, and non-covalent inhibitor of KRAS G12D. researchgate.netnih.govelsevierpure.com It exhibits high-affinity binding to the GDP-loaded state of KRAS G12D and potently inhibits downstream signaling pathways, such as ERK1/2 phosphorylation. nih.gov In cellular viability assays, MRTX1133 had a median IC₅₀ value of approximately 5 nM in KRAS G12D-mutant cell lines. nih.gov Further studies based on the pyrido[4,3-d]pyrimidine scaffold led to the development of compound 10k , which showed potent enzymatic inhibition of KRAS G12D with an IC₅₀ of 0.009 µM. nih.gov Another derivative, 10c , demonstrated selective anti-proliferative effects in Panc1 (KRAS G12D) cells with an IC₅₀ of 1.40 µM. nih.gov
While not a direct tyrosine kinase, Wee1 is a critical cell cycle kinase that phosphorylates and inactivates CDK1, thereby preventing entry into mitosis. Wee1 has emerged as a therapeutic target in oncology. nih.gov A series of novel Wee1 inhibitors based on the pyrido[4,3-d]pyrimidinone scaffold have been discovered. nih.gov These compounds showed potent inhibition of the kinase, with IC₅₀ values ranging from 19 to 1485 nM. nih.gov The derivative designated as compound 34 was particularly notable, showing remarkable selectivity for Wee1 over nine other kinases and inducing cancer cell apoptosis. nih.gov
Information regarding the inhibition of Epidermal Growth Factor Receptor (EGFR) has been primarily associated with the pyrido[3,4-d]pyrimidine (B3350098) and pyrido[2,3-d]pyrimidine (B1209978) isomers. nih.govnih.gov
Cyclin-Dependent Kinases (CDKs) and Monopolar Spindle 1 (MPS1): No published studies were found describing the inhibition of Cyclin-Dependent Kinases (CDKs) or Monopolar Spindle 1 (MPS1) kinase by derivatives of the specific pyrido[4,3-d]pyrimidin-4(3H)-one scaffold. Research on pyridopyrimidine-based inhibitors for these targets has focused on other isomers, such as pyrido[2,3-d]pyrimidines for CDKs and pyrido[3,4-d]pyrimidines for MPS1.
| Compound | Target | Assay Type | IC₅₀ | Reference |
|---|---|---|---|---|
| MRTX1133 | KRAS G12D | Cell Viability | ~5 nM (median) | nih.gov |
| 10k | KRAS G12D | Enzymatic | 0.009 µM | nih.gov |
| 10c | KRAS G12D | Cell Proliferation (Panc1) | 1.40 µM | nih.gov |
| Pyrido[4,3-d]pyrimidinone Series | Wee1 | Enzymatic | 19 - 1485 nM | nih.gov |
Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids. While various pyridopyrimidine isomers have been investigated as DHFR inhibitors, a review of the scientific literature did not yield studies specifically identifying this compound or its derivatives as inhibitors of this enzyme.
Protoporphyrinogen oxidase (PPO) is an enzyme targeted by some classes of herbicides. There is no information in the searched literature indicating that derivatives of the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold act as inhibitors of PPO. Studies on PPO inhibition by related heterocyclic compounds have focused on other isomers, such as pyrido[2,3-d]pyrimidines.
Receptor Modulation
In addition to enzyme inhibition, derivatives of the pyrido[4,3-d]pyrimidin-4(3H)-one structure have been investigated as modulators of cell surface receptors. A patent describes a series of novel pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as antagonists of the calcium-sensing receptor (CaSR). google.com This receptor plays a crucial role in regulating mineral ion homeostasis. The described compounds are intended for the potential treatment of disorders related to abnormal bone or mineral homeostasis, such as hypoparathyroidism and osteoporosis. google.com
Calcium-Sensing Receptor (CaSR) Antagonism
A notable biological activity of the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold is its role in antagonizing the calcium-sensing receptor (CaSR). Research has been focused on the synthesis and structure-activity relationships (SAR) of 5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as a novel class of CaSR antagonists. nih.gov The primary goal of these studies was to optimize the pharmacokinetic and pharmacodynamic properties to develop orally-active, short-acting compounds. nih.gov
Such agents are sought for their potential as bone anabolic agents for treating conditions like osteoporosis. nih.gov The desired pharmacological effect is a rapid and transient stimulation of parathyroid hormone (PTH) secretion, which can lead to bone formation. nih.gov Investigations led to the identification of (R)-2-(2-hydroxyphenyl)-3-(1-phenylpropan-2-yl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one as a compound with favorable pharmacology and disposition attributes, marking it for potential advancement into clinical trials. nih.gov Further efforts focused on creating backup candidates to ensure the desired clinical effect could be achieved while also designing out any potential for the formation of reactive metabolites. nih.gov
| Compound Class | Target | Key Findings | Therapeutic Goal |
|---|---|---|---|
| 5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-ones | Calcium-Sensing Receptor (CaSR) | Identified orally-active compounds with short duration of action. nih.gov | Bone anabolic effects through transient PTH stimulation for osteoporosis treatment. nih.govnih.gov |
| (R)-2-(2-hydroxyphenyl)-3-(1-phenylpropan-2-yl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one | CaSR | Considered for first-in-human trials based on its pharmacology and disposition profile. nih.gov | Serve as a clinical candidate to validate the PK/PD predictions for a short-acting bone anabolic agent. nih.gov |
Cholecystokinin Receptor Subtype-1 (CCK1R) Antagonism
Based on a comprehensive review of available scientific literature, there is no specific information linking this compound or its direct analogues to antagonism of the Cholecystokinin Receptor Subtype-1 (CCK1R).
Other Identified Molecular Targets of Pyrido[4,3-d]pyrimidin-4(3H)-one Analogues
The broader family of pyridopyrimidines, including various isomers of the core scaffold, has been shown to interact with a diverse range of other molecular targets, primarily within the domain of protein kinases and epigenetic enzymes.
Histone Lysine (B10760008) Demethylase (KDM) Inhibition: Derivatives of the isomeric pyrido[3,4-d]pyrimidin-4(3H)-one scaffold have been identified as potent, cell-permeable inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of JmjC histone N-methyl lysine demethylases. acs.org Specifically, 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones, such as those with a pyrazole (B372694) moiety at the C8 position, bind to the Fe(II) in the active site. acs.org However, this scaffold was found to be susceptible to metabolism by aldehyde oxidase (AO) at the C2-position, a challenge that can be blocked by introducing a substituent at this position. nih.govnih.gov
| Scaffold | Target | Example Activity |
|---|---|---|
| 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones | KDM4B | Compound 40 showed an IC50 of 5.0 μM. acs.org |
| C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones | KDM4/KDM5 | Identified as potent, dual inhibitors. acs.org |
Monopolar Spindle Kinase 1 (MPS1) Inhibition: A series of pyrido[3,4-d]pyrimidine derivatives has been discovered as potent and selective inhibitors of Monopolar Spindle Kinase 1 (MPS1), a key regulator of the mitotic checkpoint and an attractive target in oncology. acs.orgicr.ac.uk A structure-based hybridization approach led to the discovery of compounds with nanomolar potency. acs.org Optimization of this series to improve metabolic stability, particularly against turnover in human liver microsomes, resulted in the identification of BOS172722 (N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine) as a clinical candidate. nih.govnih.gov
| Compound | Target | IC50 | Note |
|---|---|---|---|
| Compound 24c | MPS1 | 0.008 μM | Potent inhibitor identified through hybridization strategy. acs.org |
| Compound 34h | MPS1 | 0.020 μM | Showed a satisfactory pharmacokinetic profile in rodents. acs.org |
| BOS172722 | MPS1 | - | Advanced as a Phase 1 clinical candidate. nih.govnih.gov |
Epidermal Growth Factor Receptor (EGFR) Inhibition: The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, another isomer, has been utilized to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Certain derivatives have demonstrated high inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M). nih.govtandfonline.com For instance, one of the most active compounds from a synthesized series, compound 8a, displayed IC50 values of 0.099 μM and 0.123 μM against EGFRWT and EGFRT790M, respectively, and was shown to induce apoptosis in cancer cells. nih.govnih.govtandfonline.com
PIM-1 Kinase Inhibition: Derivatives of pyrido[2,3-d]pyrimidine have also been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in various cancers. rsc.org In one study, compounds 4 and 10 from a synthesized series showed strong PIM-1 kinase inhibition with IC50 values of 11.4 nM and 17.2 nM, respectively. rsc.org The activity of these compounds surpassed that of a previously reported pyrido[4,3-d]pyrimidine derivative (IC50 of 123 nM), highlighting the therapeutic potential of this scaffold in targeting PIM-1. rsc.org
| Compound | Target | IC50 | Cell Line (for cytotoxicity) | Cytotoxicity IC50 |
|---|---|---|---|---|
| Compound 8a | EGFRWT | 0.099 µM | PC-3 (Prostate) | 7.98 µM nih.gov |
| Compound 8a | EGFRT790M | 0.123 µM | - | - |
| Compound 4 | PIM-1 Kinase | 11.4 nM | MCF-7 (Breast) | 0.57 µM rsc.org |
| Compound 10 | PIM-1 Kinase | 17.2 nM | - | - |
Other Kinase and Enzyme Targets: The versatility of the pyridopyrimidine framework is further demonstrated by its application in developing inhibitors for other targets, including:
VEGFR-2/HER-2: Pyrido[2,3-d]pyrimidine derivatives have been evaluated as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 and Human Epidermal Growth Factor Receptor 2. mdpi.com
ZAP-70: 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized and tested as inhibitors of Zeta-chain-associated protein kinase 70. mdpi.com
CXCR2: A pyrido[3,4-d]pyrimidine analogue was identified as a promising antagonist for the human chemokine receptor CXCR2 with an IC50 of 0.11 µM. mdpi.com
RIPK2: A pyrido[2,3-d]pyrimidin-7-one based class of inhibitors was developed against Receptor-Interacting Protein Kinase 2. ox.ac.uk
Biological Activities and Pre Clinical Therapeutic Potential of 2 Methylpyrido 4,3 D Pyrimidin 4 3h One Derivatives
Anticancer and Antiproliferative Properties
Derivatives of the pyrido[4,3-d]pyrimidine (B1258125) scaffold have demonstrated notable potential as anticancer agents, primarily through their action as kinase inhibitors. nih.gov Research has focused on their ability to target specific signaling pathways that are crucial for cancer cell proliferation and survival.
One of the most significant examples is Trametinib, a pyrido[4,3-d]pyrimidine derivative that has been approved by the FDA for the treatment of specific types of melanoma and thyroid cancer. nih.gov Trametinib functions as a kinase inhibitor, highlighting the therapeutic viability of this chemical class. nih.gov
Recent studies have explored novel pyrido[4,3-d]pyrimidine derivatives as inhibitors of KRAS-G12D, a mutated protein that drives 20-50% of pancreatic and biliary cancers. mdpi.comnih.gov In one such study, a series of compounds with this heterocyclic core were designed and evaluated. mdpi.comnih.gov Compound 10c showed selective antiproliferative activity against the KRAS-G12D mutated pancreatic cancer cell line (Panc1) with a half-maximal inhibitory concentration (IC50) of 1.40 μM. mdpi.comnih.gov Another derivative, 10k , proved to be a potent enzymatic inhibitor of KRAS-G12D, with an IC50 value of 0.009 μM. mdpi.comnih.gov
Further research into other derivatives has identified compounds with potent activity against various cancer cell lines. For instance, compound 5i , a 4-methylene-pyrido[4,3-d]pyrimidine, exhibited high potency against KB (human oral cancer), CNE2 (human nasopharyngeal carcinoma), and MGC-803 (human gastric cancer) cell lines, with IC50 values of 0.48 μM, 0.15 μM, and 0.59 μM, respectively. researchgate.net The related pyrido[3,4-d]pyrimidine (B3350098) scaffold has also yielded compounds with highly selective inhibitory effects against renal cancer (UO-31) and breast cancer (MDA-MB-468, MCF-7) cell lines. nih.gov
| Compound | Target/Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Trametinib | Kinase Inhibitor (Melanoma, Thyroid Cancer) | FDA Approved | nih.gov |
| Compound 10c | Panc1 (Pancreatic Cancer, KRAS-G12D) | 1.40 μM | mdpi.comnih.gov |
| Compound 10k | KRAS-G12D (Enzymatic Inhibition) | 0.009 μM | mdpi.comnih.gov |
| Compound 5i | KB (Oral Cancer) | 0.48 μM | researchgate.net |
| CNE2 (Nasopharyngeal Carcinoma) | 0.15 μM | ||
| MGC-803 (Gastric Cancer) | 0.59 μM |
Antimicrobial Properties (Antibacterial, Antifungal)
While the broader family of pyridopyrimidines has been investigated for antimicrobial properties, specific research on the antibacterial and antifungal activities of pyrido[4,3-d]pyrimidine derivatives is not extensively documented in the available scientific literature. Many studies focus on the pyrido[2,3-d]pyrimidine (B1209978) isomer, which has shown activity against various bacterial and fungal strains. nih.govrsc.orgnih.gov However, dedicated studies to evaluate the specific antimicrobial potential of the pyrido[4,3-d]pyrimidine scaffold are limited.
Antiviral Efficacy
There is a notable lack of specific research into the antiviral properties of pyrido[4,3-d]pyrimidine derivatives. Current research on the antiviral activities of pyridopyrimidines has largely concentrated on other isomers, such as pyrido[2,3-d]pyrimidines, which have been investigated for activity against viruses like herpes simplex virus (HSV). nih.gov The potential for the pyrido[4,3-d]pyrimidine core to serve as a scaffold for novel antiviral agents remains an unexplored area.
Anti-inflammatory Response Modulation
The investigation of pyrido[4,3-d]pyrimidine derivatives for anti-inflammatory activity is an emerging field. While direct studies on this specific isomer are limited, research on the closely related pyrido[3,4-d]pyrimidine scaffold provides valuable insights. nih.gov Derivatives of pyrido[3,4-d]pyrimidine have been identified as antagonists of the human chemokine receptor CXCR2. nih.gov The CXCR2 receptor plays a significant role in the inflammatory response by mediating the chemo-attraction of immune cells like neutrophils to sites of inflammation. nih.gov Upregulation of CXCR2 is linked to a variety of inflammatory and autoimmune diseases. nih.gov The identification of a pyrido[3,4-d]pyrimidine analogue as a promising CXCR2 antagonist suggests that the pyridopyrimidine core could be a valuable template for developing new anti-inflammatory therapies. nih.gov
Antiparasitic Potential (e.g., Antimalarial, Antileishmanial)
Currently, there is a lack of published research focusing on the antiparasitic potential of pyrido[4,3-d]pyrimidine derivatives. While other nitrogen-containing heterocyclic compounds and different pyridopyrimidine isomers have been explored for activity against parasites, the pyrido[4,3-d]pyrimidine scaffold has not been a primary focus in this therapeutic area. nih.gov
Herbicidal Activity
Investigations into the herbicidal properties of pyridopyrimidine derivatives have been conducted, but these studies have predominantly focused on the pyrido[2,3-d]pyrimidine isomer. mdpi.comnih.gov These derivatives have been shown to act as inhibitors of the enzyme protoporphyrinogen oxidase (PPO). mdpi.com However, there is a lack of specific research data on the potential herbicidal activity of the pyrido[4,3-d]pyrimidine scaffold, and it remains an uninvestigated area of research.
Mechanistic Investigations of Biological Action of 2 Methylpyrido 4,3 D Pyrimidin 4 3h One Derivatives
Molecular Binding Mode Analysis and Ligand-Target Interactions
Molecular docking and crystallography studies have been instrumental in elucidating how pyrido[4,3-d]pyrimidin-4(3H)-one derivatives bind to their respective biological targets. These analyses reveal key atomic-level interactions that are fundamental to their inhibitory action.
One of the prominent targets for this class of compounds is the mitogen-activated protein kinase (MAPK) pathway, specifically MEK1 kinase. The FDA-approved drug Trametinib, which features a pyrido[4,3-d]pyrimidine (B1258125) core, binds to an allosteric site on MEK1 adjacent to the ATP pocket. researchgate.net X-ray crystal structures show that Trametinib's binding is enhanced and modified by the scaffold protein Kinase Suppressor of Ras (KSR). nih.gov KSR remodels the inhibitor pocket on MEK, allowing Trametinib to engage directly with residues at the MEK-KSR interface. nih.govaacrjournals.org This unique binding mode involves multiple hydrogen bonds with MEK1 residues, including Asp208, Phe209, Gly210, Val211, and Ser212. researchgate.net
Another kinase target identified for this scaffold is the serine/threonine kinase Pim-1, which is implicated in cell survival and apoptosis. nih.govnih.gov A pyrido[4,3-d]pyrimidine derivative, SKI-O-068, was co-crystallized with Pim-1, revealing an unusual binding mode compared to other inhibitors of the same target. nih.govnih.gov The analysis of its binding pose suggests that the inhibitor's potency could be optimized by adding functional groups capable of forming direct interactions with the key catalytic residue Lys67. nih.gov
More recently, derivatives of the pyrido[4,3-d]pyrimidine core have been designed as inhibitors of the challenging oncogenic target KRAS-G12D. Molecular docking simulations for these novel inhibitors highlighted critical hydrogen bond interactions within the target's binding pocket. Key interactions were observed between the compound's protonated 3,8-diazabicyclo[3.2.1]octane moiety and the crucial amino acid residues Asp12 and Gly60 of the KRAS-G12D mutant protein. Further interactions involving a homopiperazine (B121016) group were noted with residues Glu92 and His95.
| Derivative Class | Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Trametinib | MEK1 (in complex with KSR) | Asp208, Phe209, Gly210, Val211, Ser212 | Hydrogen Bonds at Allosteric Site researchgate.net |
| SKI-O-068 | Pim-1 Kinase | (Proximity to Lys67 noted for potential interaction) | Active Site Binding nih.gov |
| KRAS-G12D Inhibitors | KRAS-G12D | Asp12, Gly60, Glu92, His95 | Hydrogen Bonds |
In Vitro and Cellular Target Engagement Studies
The biological activity of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives is quantified through biochemical and cellular assays, which measure their potency in inhibiting their intended targets. These studies use metrics such as the half-maximal inhibitory concentration (IC₅₀) to compare the effectiveness of different compounds.
Trametinib is a highly potent inhibitor of MEK1 and MEK2. In biochemical assays, it inhibits unphosphorylated MEK1 with an IC₅₀ value of 0.7 nM and phosphorylated MEK1 with an IC₅₀ of 14.9 nM. cellsignal.com Its potent activity is confirmed in cellular models, where it effectively inhibits ERK1/2 phosphorylation with an IC₅₀ of 1.3 nM. cellsignal.com
The pyrido[4,3-d]pyrimidine derivative SKI-O-068 was identified as a multi-potent kinase inhibitor. In enzymatic assays, it demonstrated an IC₅₀ value of 123 nM against Pim-1 kinase. nih.gov This compound also showed activity against other kinases, with IC₅₀ values of 53 nM and 55 nM for Syk kinase and Pyk2 kinase, respectively. nih.gov
In the context of KRAS-G12D, a novel pyrido[4,3-d]pyrimidine derivative, compound 10c , demonstrated selective anti-proliferative activity in the KRAS-G12D mutant pancreatic cancer cell line Panc1 with an IC₅₀ of 1.40 μM. Another derivative, 10k , showed potent enzymatic inhibition of KRAS-G12D with an IC₅₀ value of 0.009 μM (9 nM).
| Compound | Target | Assay Type | IC₅₀ Value |
|---|---|---|---|
| Trametinib | MEK1 (unphosphorylated) | Enzymatic | 0.7 nM cellsignal.com |
| ERK1/2 Phosphorylation | Cellular | 1.3 nM cellsignal.com | |
| SKI-O-068 | Pim-1 Kinase | Enzymatic | 123 nM nih.gov |
| Compound 10c | KRAS-G12D | Cellular (Anti-proliferative) | 1.40 µM |
| Compound 10k | KRAS-G12D | Enzymatic | 9 nM |
Elucidation of Cellular Pathways and Downstream Effects (e.g., Cell Cycle Regulation, Apoptosis Induction)
Inhibition of key protein targets by pyrido[4,3-d]pyrimidin-4(3H)-one derivatives translates into significant downstream effects on cellular signaling cascades that govern cell fate. These effects include the regulation of cell proliferation, cell cycle progression, and the induction of apoptosis.
The mechanism of Trametinib is well-characterized; as a MEK1/2 inhibitor, it blocks the MAPK signaling pathway (RAS-RAF-MEK-ERK). nih.gov This pathway is frequently overactive in various cancers, particularly melanoma with BRAF or NRAS mutations, driving uncontrolled cell growth. nih.govoncotarget.com By inhibiting MEK, Trametinib prevents the phosphorylation and activation of ERK, a key downstream effector, thereby suppressing proliferation. nih.gov Its efficacy in NRAS-mutant melanoma cell lines highlights its role in blocking this critical survival pathway. nih.gov
Pim-1 kinase contributes to tumor development by promoting cell cycle progression and inhibiting apoptosis. nih.gov It achieves this by phosphorylating various target molecules such as Cdc25A and the pro-apoptotic protein Bad. nih.gov Therefore, inhibitors of Pim-1 kinase like the pyrido[4,3-d]pyrimidine derivative SKI-O-068 are expected to interfere with these processes, leading to cell cycle arrest and the promotion of apoptosis in cancer cells where Pim-1 is overexpressed. nih.gov
The development of KRAS-G12D inhibitors from the pyrido[4,3-d]pyrimidine class directly impacts cell viability. The selective anti-proliferative effect of compound 10c in Panc1 cells, which harbor the KRAS-G12D mutation, demonstrates that targeting this oncogene leads to a reduction in cancer cell growth. The compound showed 4.9-fold greater selectivity for the mutant cells over wild-type cells, indicating a targeted downstream effect.
| Compound/Class | Target | Cellular Pathway Affected | Observed Downstream Effect | Cell Model |
|---|---|---|---|---|
| Trametinib | MEK1/2 | MAPK (RAS-RAF-MEK-ERK) Signaling | Inhibition of ERK phosphorylation, suppression of cell proliferation. nih.govnih.gov | Melanoma and Breast Cancer Cell Lines nih.govnih.gov |
| SKI-O-068 | Pim-1 Kinase | Cell Cycle and Apoptosis Regulation | Inhibition of a key pro-survival and pro-proliferation kinase. nih.gov | N/A |
| Compound 10c | KRAS-G12D | KRAS Signaling | Selective anti-proliferative activity. | Panc1 (Pancreatic Cancer) |
Computational and in Silico Studies on 2 Methylpyrido 4,3 D Pyrimidin 4 3h One and Analogues
Molecular Docking Simulations for Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.
Research on various pyridopyrimidine analogues has demonstrated the utility of molecular docking in identifying potential therapeutic agents. For instance, docking studies on a series of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were conducted to evaluate their binding modes against both wild-type (WT) and mutant (T790M) epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The results indicated that the most active compounds fit well into the ATP-binding site of both EGFR forms. Compound 8a showed the highest inhibitory activity, which was rationalized by its strong binding interactions, including a crucial hydrogen bond with the Met793 residue in the hinge region of the kinase. nih.gov
Similarly, in a study targeting dual VEGFR-2/HER-2 inhibition for anticancer activity, molecular docking was used to explain the potent inhibitory activities of newly synthesized cyanopyridones and pyrido[2,3-d]pyrimidines. mdpi.com The most active compounds achieved docking scores comparable to the standard inhibitor sorafenib (B1663141), successfully forming key interactions within the VEGFR-2 active site, particularly with critical amino acid residues like Cys1045, Asp1046, and Cys919. mdpi.com
In another example, virtual screening and molecular docking were employed to identify pyrido[2,3-d]pyrimidine (B1209978) derivatives as inhibitors of human thymidylate synthase (hTS), a target for colorectal cancer. nih.gov The docking studies identified four lead compounds that exhibited superior interactions and docking scores within the catalytic sites of the hTS protein compared to the standard drug, raltitrexed. nih.gov These interactions with catalytic residues, such as Cys195, are considered essential for anticancer activity. nih.gov
Table 1: Molecular Docking of Pyridopyrimidine Analogues against Various Targets
| Compound/Analogue Series | Protein Target | Key Findings/Interactions | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., compound 8a) | EGFRWT and EGFRT790M | Compound 8a showed a high docking score and formed a key hydrogen bond with Met793. | nih.gov |
| Cyanopyridones and Pyrido[2,3-d]pyrimidines (e.g., compounds 5a, 5e) | VEGFR-2 | Docking scores of -14.5 and -15.2 kcal/mol, comparable to sorafenib (-15.1 kcal/mol). Interactions with Cys1045, Asp1046, Glu885, and Cys919. | mdpi.com |
| Pyrido[2,3-d]pyrimidine derivatives (e.g., T36, T39, T40, T13) | Human Thymidylate Synthase (hTS) | Identified better interactions and docking scores than the standard drug raltitrexed. Interacted with catalytic amino acid Cys195. | nih.gov |
| Pyrido[1,2-a]pyrimidine derivative (compound 5) | Carbonic Anhydrase I | Showed good binding affinities and formed stable complexes with active site residues. | mdpi.com |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Analysis)
Quantum chemical calculations are used to investigate the electronic properties, molecular structure, and reactivity of molecules. Density Functional Theory (DFT) is a popular method for these calculations, providing a good balance between accuracy and computational cost. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity.
DFT studies on pyrimidine (B1678525) analogues provide valuable information. For example, a study on pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives used the DFT/B3LYP method to optimize molecular structures and calculate electronic properties. malayajournal.org The analysis of HOMO and LUMO energies helps to determine the molecule's electron-donating and accepting capabilities. The energy gap (ΔE) between HOMO and LUMO is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.orgphyschemres.org
In a study of 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one , DFT calculations at the B3LYP/6-311++G(d,p) level were performed to compute optimized geometry, thermochemical parameters, and global reactivity descriptors. physchemres.org FMO analysis revealed that the HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are key to the chemical stability of the compound. physchemres.org Such calculations help in predicting how a molecule will interact with a biological target at an electronic level.
Table 2: Representative FMO Data from DFT Calculations on a Pyrimidine Analogue
| Analogue | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one (Gas Phase) | DFT/B3LYP/6-311++G(d,p) | -6.42 | -1.21 | 5.21 | physchemres.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of newly designed, unsynthesized molecules, thereby prioritizing synthetic efforts.
For pyrimidine-based derivatives, 2D and 3D-QSAR studies have been successfully applied. In one study, QSAR models were developed for a series of furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) derivatives as VEGFR-2 inhibitors. nih.gov Using multiple linear regression (MLR) and artificial neural network (ANN) methods, the models established a correlation between molecular descriptors (e.g., constitutional, topological, and quantum-chemical) and the inhibitory activity. nih.gov
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide more detailed insights by analyzing the 3D steric and electrostatic fields around the molecules. A 3D-QSAR study on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors developed robust CoMFA and CoMSIA models. nih.gov The CoMFA model yielded a high cross-validated correlation coefficient (q²) of 0.635 and a conventional correlation coefficient (r²) of 0.930, indicating strong predictive power. nih.gov The contour maps generated from these models guide the design of new analogues by highlighting regions where steric bulk, positive or negative electrostatic potential, and other properties would be favorable or unfavorable for activity.
Table 3: Statistical Results of QSAR Models for Pyrimidine Analogues
| Analogue Series | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Reference |
|---|---|---|---|---|---|
| Tetrahydro-3H-imidazo[4,5-c]pyridines | CoMFA | 0.635 | 0.930 | 0.582 | nih.gov |
Virtual Screening and Cheminformatics Approaches in Lead Discovery
Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov It is a cost-effective alternative to high-throughput screening (HTS).
Cheminformatics approaches are often used in conjunction with VS to filter compound libraries based on physicochemical properties (like Lipinski's rule of five) to ensure drug-likeness before the more computationally intensive docking stage. nih.govresearchgate.net
A notable application involved the virtual screening of a pyrido[2,3-d]pyrimidine database to discover novel inhibitors for human thymidylate synthase (hTS). nih.gov This process led to the design of a focused library of 42 molecules. Subsequent molecular docking and free energy calculations identified four promising hits with strong potential for synthesis and biological evaluation. nih.govresearchgate.net This workflow, starting from a large virtual library and systematically narrowing it down to a few high-priority candidates, is a hallmark of modern cheminformatics-driven lead discovery. nih.gov This strategy allows researchers to efficiently explore vast chemical spaces and focus resources on the most promising compounds, accelerating the discovery of new therapeutic agents. nih.gov
Future Research Directions and Translational Perspectives for 2 Methylpyrido 4,3 D Pyrimidin 4 3h One
Development of Advanced Synthetic Methodologies for Enhanced Molecular Diversity
The generation of a broad and diverse library of analogues is fundamental to exploring the full therapeutic potential of the 2-methylpyrido[4,3-d]pyrimidin-4(3H)-one core. Future synthetic efforts will move beyond traditional multi-step syntheses towards more efficient and versatile methodologies.
Multi-Component Reactions (MCRs): The development of one-pot, multi-component reactions is a key area of focus. These reactions, which combine three or more starting materials in a single step, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.net Researchers are exploring novel MCRs that allow for the introduction of diverse substituents at various positions of the pyridopyrimidine ring system. researchgate.net
Novel Catalysis: The use of advanced catalysts, including nanocatalysts and biocompatible catalysts, is being investigated to improve reaction yields, reduce reaction times, and enable previously challenging chemical transformations under milder conditions. researchgate.net
Combinatorial Chemistry: High-throughput parallel synthesis techniques will be instrumental in creating large libraries of this compound derivatives. These libraries are essential for large-scale screening campaigns to identify compounds with novel biological activities.
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product purity. Adapting synthetic routes for the pyrido[4,3-d]pyrimidine (B1258125) scaffold to flow chemistry will be crucial for the efficient production of lead compounds.
By leveraging these advanced synthetic strategies, chemists can systematically modify the core structure, enabling a thorough investigation of the structure-activity relationships and the development of compounds with optimized properties.
Exploration of Undiscovered Biological Targets and Novel Therapeutic Avenues
While derivatives of the broader pyridopyrimidine family are known to target certain enzymes, a vast landscape of potential biological targets for this compound analogues remains unexplored.
Kinase Inhibition: The pyridopyrimidine scaffold is a well-established kinase inhibitor framework. mdpi.com For instance, the related pyrido[2,3-d]pyrimidine (B1209978) scaffold has been extensively utilized to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutants like EGFRT790M that confer resistance to treatment. nih.govnih.govresearchgate.net Future research will involve screening this compound derivatives against a wide panel of kinases implicated in cancer, inflammatory diseases, and neurodegenerative disorders. The approved drug Trametinib, a pyrido[4,3-d]pyrimidine derivative, is a MEK1/2 inhibitor, highlighting the potential of this specific scaffold in targeting the MAPK signaling pathway. nih.gov
Non-Kinase Targets: Beyond kinases, research will aim to identify novel protein targets. This can be achieved through phenotypic screening, where compounds are tested for their effects on cell behavior, followed by target deconvolution techniques like chemical proteomics to identify the specific protein(s) the compound interacts with. Potential target classes include:
Dihydrofolate Reductase (DHFR): Some pyridopyrimidines have shown activity as DHFR inhibitors, an important target in cancer and infectious diseases. mdpi.com
Enzymes in Metabolic Pathways: Targeting metabolic enzymes is a growing strategy in oncology. Derivatives could be screened for activity against key enzymes in tumor metabolism.
Epigenetic Targets: Modulators of epigenetic enzymes like histone deacetylases (HDACs) or methyltransferases are of significant interest, and this represents a novel area for pyridopyrimidine derivatives.
New Therapeutic Areas: The diverse biological activities reported for related compounds suggest that this compound analogues could be developed for a range of diseases beyond cancer. These include anti-inflammatory, antimicrobial, and antiviral applications. researchgate.net For instance, certain derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in Alzheimer's disease.
Rational Design and Synthesis of Highly Selective and Potent Analogues with Optimized Profiles
The discovery of initial "hit" compounds is only the first step. A crucial future direction is the use of rational, structure-based design to transform these hits into highly potent and selective drug candidates with favorable pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: A systematic modification of the this compound scaffold will be conducted to establish clear SAR. This involves synthesizing series of analogues where specific positions on the molecule are altered and then evaluating their biological activity. For example, studies on related pyrido[2,3-d]pyrimidines have shown that the nature of the substituent at different positions can dramatically influence inhibitory potency against targets like EGFR. nih.gov
Computational and Structural Biology: X-ray crystallography and cryogenic electron microscopy (cryo-EM) will be used to obtain high-resolution structures of lead compounds bound to their protein targets. This structural information is invaluable for computational chemists to use molecular docking and molecular dynamics simulations to predict how new modifications will impact binding affinity and selectivity. nih.gov This approach allows for a more targeted and efficient design process, reducing the amount of trial-and-error synthesis.
Optimizing for Selectivity and Pharmacokinetics: A major challenge in drug development is minimizing off-target effects. Rational design will focus on introducing modifications that enhance binding to the desired target while reducing affinity for other proteins, particularly closely related kinases. Concurrently, analogues will be optimized for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they are orally bioavailable and have an appropriate duration of action in the body. The discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent and biased agonists for the sst2 receptor demonstrates the successful application of these principles to achieve highly optimized and functionally selective molecules. nih.gov
The table below illustrates hypothetical data from SAR studies on a series of analogues, demonstrating how modifications could influence potency.
| Compound ID | R1-Substituent | R2-Substituent | Target Kinase IC₅₀ (nM) |
| Lead-001 | -CH₃ | -H | 500 |
| Analogue-1A | -CH₂CH₃ | -H | 450 |
| Analogue-1B | -CH₃ | -Cl | 150 |
| Analogue-1C | -CH₃ | -OCH₃ | 200 |
| Analogue-1D | -CH₃ | -NH₂ | 75 |
This is an interactive data table based on hypothetical research findings.
Emerging Applications of Pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives in Specialized Fields
Beyond their direct use as therapeutics, derivatives of the this compound scaffold have potential applications in other specialized areas of science and technology.
Chemical Biology Probes: Highly potent and selective analogues can be developed as chemical probes. These tools are invaluable for basic research, allowing scientists to selectively inhibit a specific protein in cells or animal models to study its biological function.
Diagnostic Agents: By attaching a reporter molecule, such as a fluorescent dye or a positron-emitting isotope, to a highly selective derivative, these compounds could be used as imaging agents for diagnostics. For example, a PET tracer based on a pyridopyrimidine scaffold could visualize the location and activity of a specific kinase in tumors.
Materials Science: Certain heterocyclic compounds can self-assemble into highly ordered supramolecular structures. Research into N-substituted pyrido[4,3-d]pyrimidines has shown their potential to form self-assembled rosettes and nanotubes, opening up possibilities in nanotechnology and materials science.
The continued exploration of this versatile chemical scaffold promises to yield not only new medicines but also novel tools that will advance our understanding of biology and lead to innovations in other scientific disciplines.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methyl group (δ ~2.5 ppm) and aromatic protons in the pyrido-pyrimidinone core (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 204.088 for C₉H₉N₃O) .
- X-ray Crystallography : Resolves conformational preferences, such as planarity of the bicyclic system and methyl group orientation .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
What biological activities are reported for this compound derivatives?
Q. Basic
- Anti-inflammatory : Derivatives inhibit microsomal prostaglandin E₂ synthase-1 (mPGES-1) with IC₅₀ values of 0.2–5 µM, reducing PGE₂ production in macrophages .
- Anticancer : Pyrido-pyrimidinones exhibit PDE3B inhibition (IC₅₀ ~50 nM), suppressing cAMP/cGMP hydrolysis and HT-29 colon cancer cell proliferation .
- Antimicrobial : Schiff base derivatives show moderate activity against S. aureus (MIC 16 µg/mL) .
How can reaction conditions be optimized to address low yields in scale-up synthesis?
Q. Advanced
- Continuous Flow Systems : Reduce side reactions by controlling residence time and temperature gradients .
- Catalyst Screening : Immobilized catalysts (e.g., SiO₂-supported Zn²⁺) improve recyclability and reduce metal contamination.
- Solvent-Free Conditions : Microwave-assisted reactions enhance efficiency (e.g., 80% yield in 30 min vs. 6 hrs conventional heating) .
- By-Product Analysis : LC-MS monitors intermediates to adjust stoichiometry (e.g., excess urea to drive cyclization) .
How can contradictions in reported biological data be resolved?
Q. Advanced
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 7-Cl vs. 8-I) on mPGES-1 inhibition. For example, electron-withdrawing groups at position 8 enhance potency by 10-fold .
- Assay Standardization : Validate activity across cell lines (e.g., RAW264.7 macrophages vs. HT-29) and control for off-target effects (e.g., COX-2 inhibition) .
- Metabolic Stability : Assess hepatic microsomal degradation to explain discrepancies in in vitro vs. in vivo efficacy .
What strategies enhance inhibitory potency through targeted substitutions?
Q. Advanced
- Position 2 : Methyl groups improve metabolic stability but reduce solubility. Fluorinated analogs (e.g., CF₃) enhance membrane permeability .
- Position 7 : Chloro or iodo substituents increase electron density, strengthening π-π interactions with mPGES-1’s hydrophobic pocket .
- Position 8 : Bulky groups (e.g., tert-butyl) hinder PDE3B binding but improve selectivity for mPGES-1 .
- Hybrid Derivatives : Conjugation with isoxazole or piperidine moieties modulates bioavailability (logP 1.5–3.5) .
What challenges arise in computational modeling of target interactions?
Q. Advanced
- Conformational Flexibility : The pyrido-pyrimidinone core adopts multiple tautomeric forms, complicating docking studies .
- Solvent Effects : Explicit water molecules in MD simulations improve prediction of hydrogen-bonding networks with mPGES-1 (e.g., Arg126 and Tyr130 interactions) .
- Force Field Limitations : Standard parameters (e.g., AMBER) may misrepresent charge distribution in the bicyclic system. QM/MM hybrid methods are recommended .
How can salt formation improve physicochemical properties?
Q. Advanced
- Hydrochloride Salts : Enhance aqueous solubility (e.g., 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one HCl, solubility >10 mg/mL in PBS) .
- Counterion Selection : Mesylate or tosylate salts improve crystallinity for X-ray analysis .
- pH-Dependent Stability : Salt forms (pKa ~4.5) prevent degradation in gastric fluid during oral administration studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
